8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride
Description
8-Methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride is a tropane-derived compound featuring a bicyclic framework with a methanesulfonyl (-SO₂CH₃) group at the 8-position and a pyridin-3-ylmethyl substituent at the 3-position. The 8-azabicyclo[3.2.1]octane (tropane) core is a privileged scaffold in medicinal chemistry, often associated with neurotransmitter reuptake inhibition (e.g., dopamine, serotonin) . The methanesulfonyl group enhances metabolic stability and modulates electronic properties, while the pyridinylmethyl moiety may influence receptor binding through π-π interactions or hydrogen bonding . This compound is synthesized via sulfonylation of the parent 8-azabicyclo[3.2.1]octane amine, followed by functionalization at the 3-position .
Properties
IUPAC Name |
8-methylsulfonyl-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S.ClH/c1-19(17,18)16-13-4-5-14(16)9-12(8-13)7-11-3-2-6-15-10-11;/h2-3,6,10,12-14H,4-5,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOANGYELKFTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Protection with tert-Butyloxycarbonyl (Boc)
The 8-azabicyclo[3.2.1]octane core is first protected using di-tert-butyl dicarbonate (Boc2O) to yield 8-(tert-butyloxycarbonyl)-8-azabicyclo[3.2.1]octan-3-ol (Compound 1). This step ensures regioselectivity during subsequent reactions.
Representative Procedure :
3-endo-Hydroxy-8-azabicyclo[3.2.1]octane (3.6 g, 28.3 mmol) is dissolved in dichloromethane (50 mL) and treated with triethylamine (7.8 mL, 56.7 mmol) and Boc2O (7.4 g, 33.9 mmol) at 0°C. The reaction is stirred for 12 hours at ambient temperature, followed by extraction and purification to afford Compound 1 in 85% yield.
Mitsunobu Reaction for 3-Position Substitution
The hydroxyl group at position 3 is substituted with a pyridin-3-ylmethyl moiety via a Mitsunobu reaction. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) to facilitate the coupling of 3-(bromomethyl)pyridine with the protected bicyclic intermediate.
Reaction Conditions :
- Reagents : DEAD (1.65 mL, 10.5 mmol), PPh3 (2.75 g, 10.5 mmol), 3-(bromomethyl)pyridine (2.0 g, 10.5 mmol)
- Solvent : Tetrahydrofuran (THF, 95 mL)
- Time/Temperature : 72 hours at 25°C under nitrogen.
Outcome : The reaction yields 8-(tert-butyloxycarbonyl)-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane (Compound 2) after purification via silica gel chromatography.
Deprotection with Trifluoroacetic Acid (TFA)
The Boc group is cleaved using TFA in dichloromethane, yielding the free amine 3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane (Compound 3).
Procedure :
Compound 2 (2.16 g, 9.5 mmol) is treated with TFA (1 mL) in DCM (1 mL) for 2 hours. The solvent is evaporated, and the residue is neutralized with aqueous sodium bicarbonate to isolate Compound 3 in 92% yield.
Mesylation at the 8-Position
The free amine undergoes sulfonylation with methanesulfonyl chloride (MsCl) in the presence of a base to form 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane (Compound 4).
Reaction Setup :
- Reagents : MsCl (1.2 equiv), triethylamine (2.5 equiv)
- Solvent : Dichloromethane (DCM)
- Conditions : 0°C to ambient temperature, 4 hours.
Yield : 88% after aqueous workup and solvent evaporation.
Hydrochloride Salt Formation
The final step involves treating the mesylated compound with hydrochloric acid (HCl) in ethanol to precipitate the hydrochloride salt.
Procedure :
Compound 4 (1.0 g, 3.2 mmol) is dissolved in ethanol (10 mL) and treated with 1M HCl (3.2 mL). The mixture is stirred for 1 hour, and the precipitate is filtered and dried to yield the target compound in 95% purity.
Analytical Data and Characterization
Spectroscopic Data
- 1H NMR (400 MHz, D2O) : δ 8.45 (s, 1H, pyridine-H), 8.35 (d, J = 4.8 Hz, 1H), 7.85 (d, J = 7.6 Hz, 1H), 7.45 (dd, J = 7.6, 4.8 Hz, 1H), 3.75–3.65 (m, 2H, CH2), 3.20 (s, 3H, SO2CH3), 2.95–2.85 (m, 2H), 2.30–1.90 (m, 6H).
- 13C NMR (100 MHz, D2O) : δ 150.2, 148.5, 137.8, 136.2, 123.5, 65.4, 58.2, 45.3, 40.1, 38.5, 28.4.
Chromatographic Purity
- HPLC : >99% purity (C18 column, 0.1% TFA in H2O/MeCN gradient).
- Melting Point : 214–216°C (decomposition).
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for critical steps in the synthesis:
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc2O, Et3N, DCM | 85 | 98 |
| Mitsunobu Reaction | DEAD, PPh3, THF | 78 | 95 |
| Deprotection | TFA, DCM | 92 | 97 |
| Mesylation | MsCl, Et3N, DCM | 88 | 96 |
| Salt Formation | HCl, EtOH | 95 | 99 |
Challenges and Optimization
- Regioselectivity : The Mitsunobu reaction required rigorous exclusion of moisture to prevent hydrolysis of the bromomethylpyridine intermediate.
- Mesylation Efficiency : Excess MsCl (1.2 equiv) and slow addition at 0°C minimized di-sulfonylation byproducts.
- Salt Stability : The hydrochloride salt exhibited hygroscopicity, necessitating storage under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular function and ultimately exerting its biological effects . Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profiles of 8-methanesulfonyl-3-[(pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane hydrochloride can be contextualized against related tropane derivatives (Table 1).
Table 1: Structural and Functional Comparison of 8-Azabicyclo[3.2.1]octane Derivatives
Key Observations:
3-(2-Pyridinylsulfanyl)-8-azabicyclo[3.2.1]octane HCl () shows moderate SERT binding, suggesting sulfanyl groups may favor serotoninergic activity over dopaminergic .
Sulfonylation Effects :
- Methanesulfonyl substitution at the 8-position (target compound) improves metabolic stability compared to methyl or phenyloxy groups in analogs like 8-((3,5-dimethylpyrazole)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane .
- In contrast, 8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one () lacks sulfonylation, reducing its polarity and likely altering CNS penetration .
Clinical Relevance: Cocaine’s non-selective DAT/SERT/NET inhibition contrasts with the target compound’s design, which may prioritize DAT selectivity for addiction therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
